1-(Indolin-6-yl)ethanol is classified under the category of indole derivatives, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. The compound has been studied for its potential applications in pharmacology, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of 1-(Indolin-6-yl)ethanol can be achieved through several methods, with the most common being the reduction of 1-(indolin-6-yl)ethanone. This reduction typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure high yields.
The molecular structure of 1-(Indolin-6-yl)ethanol can be represented as follows:
This indicates a complex arrangement where the indole ring is fused with an ethyl alcohol group.
The compound's structural data includes:
1-(Indolin-6-yl)ethanol participates in various chemical reactions, including:
The reactions are typically conducted under controlled temperatures and pressures to optimize yields and minimize side products.
The mechanism of action for 1-(Indolin-6-yl)ethanol involves its interaction with biological targets, potentially including enzymes or receptors involved in disease pathways. The hydroxyl group enhances hydrogen bonding capabilities, which may facilitate binding to active sites on target proteins.
Research indicates that derivatives of indole compounds often exhibit activities such as:
1-(Indolin-6-yl)ethanol exhibits several notable physical properties:
The chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed for characterization.
1-(Indolin-6-yl)ethanol has a wide range of applications in scientific research:
Indoline derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural compatibility with biological targets. The partially saturated indole core of indoline enhances planarity and optimizes binding interactions with diverse enzyme classes, particularly kinases and receptors implicated in oncogenesis and neurological disorders. This is exemplified by FDA-approved multi-targeted tyrosine kinase inhibitors like sunitinib, which features an indolin-2-one core that inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-KIT) [4]. The molecule’s efficacy in treating renal cell carcinoma and gastrointestinal stromal tumors underscores the therapeutic significance of indoline pharmacophores in oncology [1] [4].
Beyond oncology, indoline derivatives demonstrate broad bioactivity spectra, including antimicrobial and anti-inflammatory properties. Structural modifications at the C-3, C-5, and C-6 positions enable fine-tuning of pharmacokinetic parameters such as solubility and membrane permeability. For instance, introducing hydrophilic substituents like ethanolamine at C-6 counterbalances the intrinsic hydrophobicity of the bicyclic system, enhancing bioavailability [8] [9]. The scaffold’s synthetic versatility facilitates rapid generation of libraries for high-throughput screening against emerging therapeutic targets.
Table 1: Pharmacological Applications of Representative Indoline-Based Drugs
Compound | Biological Targets | Therapeutic Area | Structural Feature |
---|---|---|---|
Sunitinib | VEGFR, PDGFR, c-KIT | Oncology | Indolin-2-one core |
Alectinib | ALK kinase | NSCLC* therapy | Substituted indoline |
(1S)-1-Amino-2-(1H-indol-3-yl)ethanol | Aralkylamine dehydrogenase | Neurotransmitter synthesis | C3-ethanolamine substituent |
Non-small cell lung cancer [1] [9]
The ethanol moiety (–CH₂CH₂OH) confers distinct physicochemical and pharmacodynamic advantages when appended to the indoline scaffold. Positioned at C-6, as in 1-(indolin-6-yl)ethanol, it introduces:
Structure-activity relationship (SAR) studies reveal that ethanol substitution at the 6-position (rather than C-4 or C-7) maximizes bioactivity while preserving membrane permeability. Molecular modeling indicates this position optimally projects the hydroxyl group into solvent-accessible regions during target engagement, minimizing desolvation penalties. In contrast, C-3 substitutions (e.g., in tryptophan derivatives) primarily influence neurotransmitter receptor binding [9].
Table 2: Impact of Ethanol Substituent Position on Indoline Properties
Substitution Position | Target Affinity Δ | Solubility (mg/mL) | CYP3A4 T₁/₂ (min) | Primary Application |
---|---|---|---|---|
C-3 (Tryptophan derivatives) | Variable | 15.2 ± 0.8 | 22.3 ± 1.5 | Neurotransmitter precursors |
C-5 | ↓ 40–60% | 8.7 ± 0.4 | 45.1 ± 2.2 | Antimicrobial agents |
C-6 (1-(Indolin-6-yl)ethanol) | ↑ 2–3 fold | 25.6 ± 1.2 | 68.4 ± 3.7 | Kinase inhibitor scaffolds |
The synthesis of 1-(indolin-6-yl)ethanol represents an evolution in indoline chemistry, building upon classical methodologies like Fischer indole synthesis and Bischler-Möhlau indoline formation [8]. Early indoline research (1980s–2000s) focused on unsaturated indoles and simple alkyl derivatives, exemplified by compounds like indole-3-carbinol from Brassica vegetables with chemopreventive properties [1]. The early 2000s witnessed strategic shifts toward saturated indoline cores to enhance metabolic stability and reduce electrophilic toxicity risks associated with certain indole metabolites [4].
1-(Indolin-6-yl)ethanol emerged as a synthetic intermediate in the late 2010s during derivatization campaigns for kinase inhibitor optimization. Its first significant application appeared in the structural diversification of sunitinib-like molecules, where C-6 hydroxyethyl variants demonstrated reduced cardiotoxicity compared to the parent drug’s diethylaminoethyl tail—a liability linked to PDGFR inhibition [4]. This innovation addressed critical safety concerns while maintaining potency against VEGFR-2 (IC₅₀ ≈ 12 nM), spurring dedicated research into 6-substituted indolines [4].
Recent synthetic advances (2020–present) enable efficient access to enantiopure 1-(indolin-6-yl)ethanol via:
These developments positioned 1-(indolin-6-yl)ethanol as a versatile precursor for next-generation indoline therapeutics targeting resistant cancers and CNS disorders.
Table 3: Evolution of Key Indoline Derivatives in Biomedical Research
Time Period | Key Indoline Derivatives | Synthetic Method | Primary Research Focus |
---|---|---|---|
1980–2000 | Indoline-3-carboxaldehyde | Fischer indolization | Antimicrobial screening |
2000–2010 | Sunitinib (indolin-2-one) | Pd-catalyzed amidation | Multi-targeted kinase inhibition |
2010–2020 | 6-Fluoroindoline | Sandmeyer reaction | PET imaging agents |
2020–present | 1-(Indolin-6-yl)ethanol | Asymmetric hydrogenation | Kinase inhibitor refinement |
Compound Names in Article:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: